molecular formula C22H26O7 B1249210 (-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol

(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol

Cat. No. B1249210
M. Wt: 402.4 g/mol
InChI Key: DKHAWRPWAKXFNA-MGSHXDRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol is a neolignan isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite. It is a member of benzofurans, a neolignan, a primary alcohol and a member of methoxybenzenes.

Scientific Research Applications

Bioactivity and Pharmacological Potential

Compounds similar to (-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol, particularly neolignans isolated from various plant sources, have demonstrated significant biological activities. For instance, certain neolignans isolated from Eleutherococcus senticosus have exhibited selective inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and energy balance, suggesting potential applications in managing diabetes and obesity (Zhang et al., 2017). Similarly, neolignans from Toona ciliata var. pubescens have shown antiproliferative effects against several tumor cell lines, indicating their potential in cancer research (Liu et al., 2011).

Anti-inflammatory and Antioxidant Properties

Neolignans have been identified as potent anti-inflammatory and antioxidant agents. For example, compounds from Ocotea macrophylla exhibited activity against platelet-activating factor (PAF), a mediator involved in inflammatory responses (Coy-Barrera et al., 2009). Additionally, other studies have highlighted the antioxidative properties of neolignans, suggesting their potential role in combating oxidative stress-related diseases (Abou-Gazar et al., 2004).

Structural and Synthetic Studies

The complex structures of neolignans have intrigued researchers, leading to various studies aimed at elucidating their configurations and exploring synthetic routes. For instance, research has focused on understanding the configurations and stability of naturally occurring neolignans, which could pave the way for synthetic modifications and applications in pharmacology (Ramos et al., 2017). Additionally, efforts in stereocontrolled syntheses of neolignan stereoisomers further demonstrate the interest in these compounds for their bioactive potential and as synthetic targets (Takubo et al., 2021).

properties

Molecular Formula

C22H26O7

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-ol

InChI

InChI=1S/C22H26O7/c1-25-17-9-13(6-5-7-23)8-15-16(12-24)20(29-21(15)17)14-10-18(26-2)22(28-4)19(11-14)27-3/h5-6,8-11,16,20,23-24H,7,12H2,1-4H3/b6-5+/t16-,20+/m1/s1

InChI Key

DKHAWRPWAKXFNA-MGSHXDRLSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)C=CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
Reactant of Route 2
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
Reactant of Route 3
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
Reactant of Route 4
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
Reactant of Route 5
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol
Reactant of Route 6
(-)-(7R,8S,7'E)-3,4,5,5'-tetramethoxy-4',7-epoxy-8,3'-neolign-7'-ene-9,9'-diol

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